molecular formula C17H27NO5 B12439322 Boc-3-hydroxy-1-adamantyl-glycine

Boc-3-hydroxy-1-adamantyl-glycine

Cat. No.: B12439322
M. Wt: 325.4 g/mol
InChI Key: UKCKDSNFBFHSHC-KHNNNQPQSA-N
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Description

Boc-3-hydroxy-1-adamantyl-glycine is a compound that serves as an important intermediate in the synthesis of saxagliptin, a medication used to treat type 2 diabetes mellitus . This compound is characterized by its unique adamantyl structure, which contributes to its stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-3-hydroxy-1-adamantyl-glycine can be synthesized from 1-adamantanecarboxylic acid through a series of chemical reactions. The process involves mild reactions with sulfuric acid and nitric acid, followed by treatment with VHA reagent (SOCl2/DMF) and sodium diethyl malonate . Subsequent steps include hydrolysis, decarboxylation, alkalization, and oxidation to yield 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. This intermediate undergoes oximation, reduction, and protection with (Boc)2O to form this compound .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to achieve higher yields and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Boc-3-hydroxy-1-adamantyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, SOCl2/DMF, sodium diethyl malonate, and (Boc)2O . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Major Products Formed

The major product formed from these reactions is this compound, which serves as a key intermediate in the synthesis of saxagliptin .

Scientific Research Applications

Boc-3-hydroxy-1-adamantyl-glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-3-hydroxy-1-adamantyl-glycine involves its role as an intermediate in the synthesis of saxagliptin. Saxagliptin is a dipeptidyl peptidase IV (DPP-IV) inhibitor, which works by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels . The adamantyl structure of this compound contributes to the stability and efficacy of saxagliptin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-3-hydroxy-1-adamantyl-glycine is unique due to its adamantyl structure, which provides enhanced stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of pharmaceuticals like saxagliptin .

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

(2R)-2-[(5S,7R)-3-hydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10-,11+,12-,16?,17?/m0/s1

InChI Key

UKCKDSNFBFHSHC-KHNNNQPQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

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